molecular formula C27H25N3O4S B284927 N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide

N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide

Número de catálogo: B284927
Peso molecular: 487.6 g/mol
Clave InChI: GEQJOLCTNNXKNK-KRUMMXJUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent for various diseases.

Mecanismo De Acción

N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is an enzyme that plays a key role in the development and function of immune cells. By inhibiting BTK, this compound can reduce the activity of immune cells, which can help to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the reduction of immune cell activity, and the inhibition of cancer cell growth. In preclinical studies, this compound has also been shown to have a favorable safety profile, with few adverse effects observed.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide for lab experiments is its specificity for BTK, which can help to reduce off-target effects. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain therapeutic levels in vivo.

Direcciones Futuras

There are several potential future directions for the development of N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide, including the optimization of its pharmacokinetic properties, the evaluation of its efficacy in combination with other therapeutic agents, and the exploration of its potential as a treatment for other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for clinical use.
Conclusion:
In conclusion, this compound is a small molecule inhibitor with potential as a therapeutic agent for various diseases. Its specificity for BTK and favorable safety profile make it an attractive candidate for further development. However, additional research is needed to fully understand its mechanism of action and potential for clinical use.

Métodos De Síntesis

The synthesis of N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide involves several steps, including the preparation of 2-naphthylamine, which is then reacted with p-toluenesulfonyl chloride to form 2-naphthylamine-1-sulfonate. The resulting compound is then reacted with 4-aminobenzoyl chloride to form N-(2-naphthyl)-4-[(4-aminophenyl)sulfonyl]benzamide. This compound is then reacted with acetic anhydride to form N-(2-naphthyl)-4-[(4-acetamidophenyl)sulfonyl]benzamide, which is then reacted with 2,4,5-trimethylphenyl isocyanate to form this compound.

Aplicaciones Científicas De Investigación

N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce the severity of autoimmune diseases and inflammatory disorders. This compound has also been shown to have potential as a treatment for chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Propiedades

Fórmula molecular

C27H25N3O4S

Peso molecular

487.6 g/mol

Nombre IUPAC

N-[4-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C27H25N3O4S/c1-16-13-18(3)26(14-17(16)2)35(33,34)30-24-15-25(27(32)23-8-6-5-7-22(23)24)29-21-11-9-20(10-12-21)28-19(4)31/h5-15,29H,1-4H3,(H,28,31)/b30-24-

Clave InChI

GEQJOLCTNNXKNK-KRUMMXJUSA-N

SMILES isomérico

CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C)C

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C)C

SMILES canónico

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.